

7-Bromoisoquinoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Bromoisoquinoline**

Cat. No.: **B118868**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **7-Bromoisoquinoline**, a key heterocyclic building block in organic synthesis and drug discovery. This document details its commercial availability from various suppliers, provides a detailed experimental protocol for a common synthetic application, and explores its relevance in biological signaling pathways.

Commercial Availability of 7-Bromoisoquinoline

7-Bromoisoquinoline is readily available from a range of chemical suppliers. The following tables summarize the offerings from several prominent companies, providing researchers with the necessary information to source this compound for their specific needs.

Table 1: **7-Bromoisoquinoline** Supplier Information

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich	58794-09-5	C ₉ H ₆ BrN	208.05
Cayman Chemical	58794-09-5	C ₉ H ₆ BrN	208.1
TCI America	58794-09-5	C ₉ H ₆ BrN	208.06
Ambeed	58794-09-5	C ₉ H ₆ BrN	208.06
Watsonnoke Scientific Ltd	58794-09-5	C ₉ H ₆ BrN	208.05

Table 2: Commercial Product Specifications

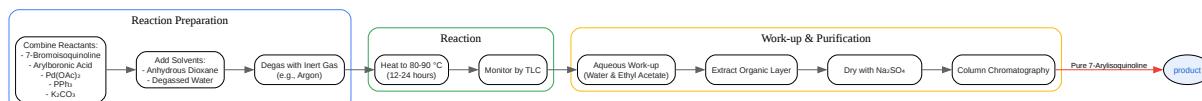
Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich	736866	97%	1g, 5g
Cayman Chemical	23998	≥99%	10mg, 50mg, 100mg
TCI America	B5071	>96.0% (GC)	200mg, 1g
Ambeed	A201739	97%	1g, 5g, 10g, 25g
Watsonnoke Scientific Ltd	WN-20180119-01	≥98.0%	Inquire for details

Synthetic Utility: Experimental Protocol for Suzuki-Miyaura Cross-Coupling

7-Bromoisoquinoline is a versatile intermediate, frequently utilized in palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. Below is a representative experimental protocol for the synthesis of 7-arylisouquinolines from **7-Bromoisoquinoline**.

Objective: To synthesize a 7-arylisouquinoline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:


- **7-Bromoisoquinoline**
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine **7-Bromoisoquinoline** (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), Palladium(II) acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.08 mmol, 8 mol%), and Potassium carbonate (2.0 mmol, 2.0 eq.).
- Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
- Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

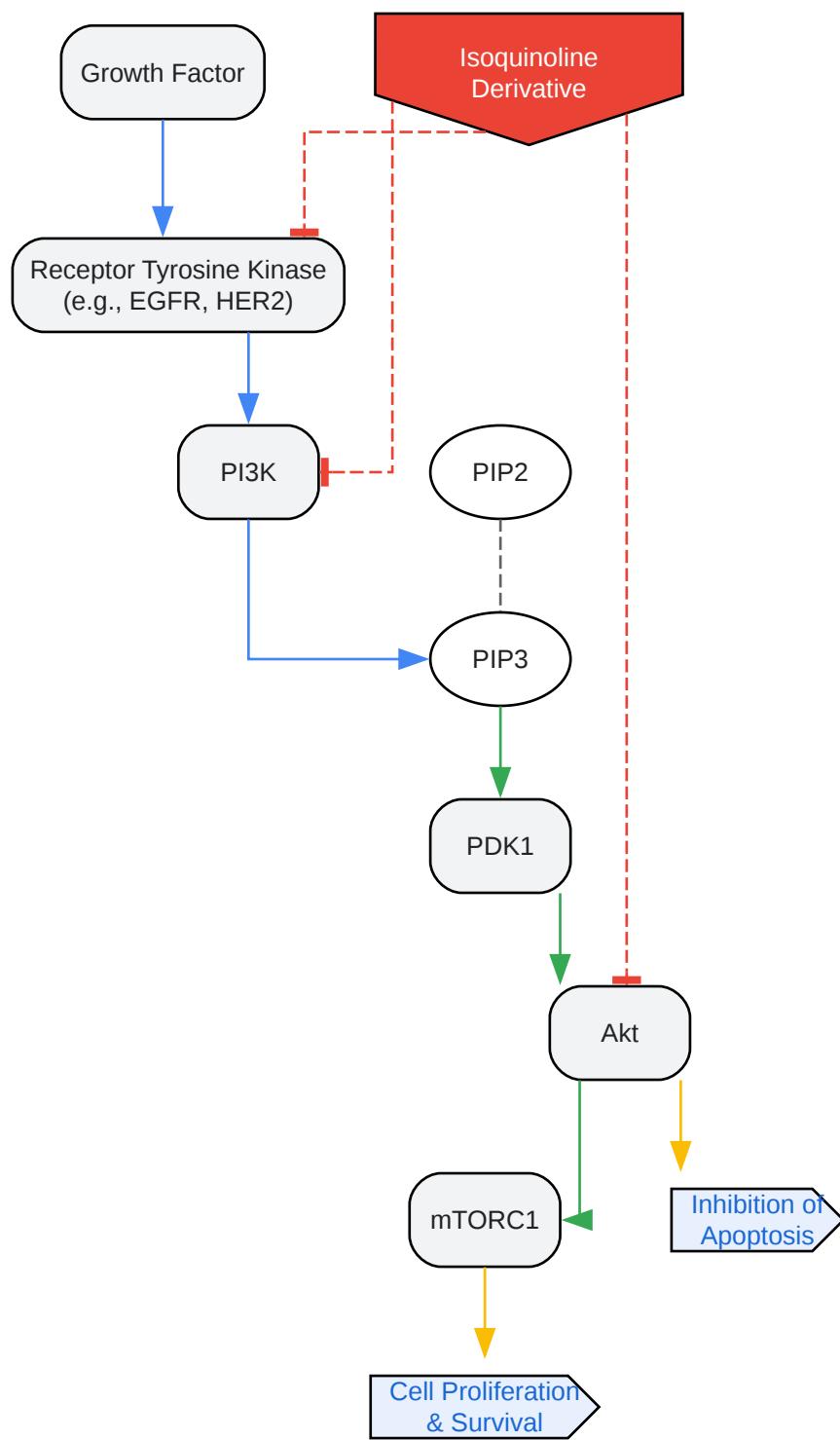
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-arylisouquinoline product.

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

A generalized workflow for the Suzuki-Miyaura cross-coupling of **7-Bromoisoquinoline**.

Biological Significance and Signaling Pathways


Isoquinoline and its derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities.^[1] ^[2]^[3] Many isoquinoline-based compounds have been investigated for their potential as therapeutic agents, particularly in oncology, due to their ability to modulate key cellular signaling pathways.

Derivatives of **7-Bromoisoquinoline** can be synthesized to target various components of cell signaling cascades that are often dysregulated in cancer. While specific pathways for **7-Bromoisoquinoline** itself are not extensively characterized in the public domain, the broader class of isoquinoline alkaloids is known to interfere with critical pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, and can act as kinase inhibitors.^[2]^[4]

For instance, certain isoquinoline derivatives have been shown to inhibit the activity of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Inhibition of these receptors can block downstream signaling through the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and metastasis.

Illustrative Signaling Pathway Modulated by Isoquinoline Derivatives:

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and highlights potential points of inhibition by isoquinoline-based compounds.

[Click to download full resolution via product page](#)

Potential inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

The versatility of the 7-bromo position on the isoquinoline scaffold allows for the strategic introduction of various functional groups through reactions like the Suzuki-Miyaura coupling. This enables the synthesis of libraries of novel compounds that can be screened for inhibitory activity against specific kinases or other protein targets within these critical signaling networks, paving the way for the development of new targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [7-Bromoisoquinoline: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118868#7-bromoisoquinoline-suppliers-and-commercial-availability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com